molecular formula C9H11NO3 B1270134 Methyl 2-(3-amino-4-hydroxyphenyl)acetate CAS No. 78587-72-1

Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Cat. No. B1270134
CAS RN: 78587-72-1
M. Wt: 181.19 g/mol
InChI Key: CEPDWEWFQRUWPP-UHFFFAOYSA-N
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Patent
US06544989B2

Procedure details

Methyl 4-hydroxy-3-nitrophenylacetate (52.2 g, 0.247 mol) was dissolved in methanol (400 ml) and the resultant solution was then hydrogenated at 5 bar over a 5% w/w palladium on carbon catalyst. The catalyst was removed by filtration and the filtrate was evaporated in vacuo. Trituration with hexane gave methyl 3-amino-4-hydroxyphenylacetate (43.4 g).
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][C:3]=1[N+:13]([O-])=O>CO.[Pd]>[NH2:13][C:3]1[CH:4]=[C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:7][C:2]=1[OH:1]

Inputs

Step One
Name
Quantity
52.2 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)CC(=O)OC)[N+](=O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1O)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 43.4 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.